Product packaging for 4,6-dihydro-1H-thieno[3,4-c]pyrazole(Cat. No.:CAS No. 145286-40-4)

4,6-dihydro-1H-thieno[3,4-c]pyrazole

Cat. No.: B2815197
CAS No.: 145286-40-4
M. Wt: 126.18
InChI Key: WFUOVUVQGMHJCW-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Chemical Sciences

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond, are cornerstones of modern chemical and pharmaceutical sciences. Their rigid, three-dimensional structures provide a defined orientation of substituents, which is crucial for specific interactions with biological targets. This structural pre-organization can lead to enhanced binding affinity and selectivity for enzymes, receptors, and other biomolecules.

The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into these fused systems introduces diverse electronic properties and hydrogen bonding capabilities, further expanding their chemical space and potential for biological activity. Consequently, fused heterocyclic scaffolds are prevalent in a vast array of natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. rsc.orgresearchgate.netmdpi.com

Overview of the Thieno[3,4-c]pyrazole Ring System in Contemporary Research

The thieno[3,4-c]pyrazole ring system, a prominent member of the thienopyrazole family, is a subject of ongoing interest in contemporary research. Thienopyrazoles, in general, are recognized for their diverse biological activities. mdpi.com The fusion of the electron-rich thiophene (B33073) ring with the pyrazole (B372694) moiety, known for its ability to participate in hydrogen bonding and coordination with metal ions, creates a pharmacophore with significant potential.

Recent studies have focused on the synthesis of various derivatives of the thieno[3,4-c]pyrazole scaffold and the evaluation of their therapeutic potential. Research has indicated that compounds based on this ring system may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of the thiophene and pyrazole rings in the [3,4-c] isomer influences its electronic distribution and steric profile, which in turn dictates its interaction with biological targets. Contemporary research efforts are directed towards exploring the structure-activity relationships of thieno[3,4-c]pyrazole derivatives to optimize their pharmacological profiles.

Historical Context of Thienopyrazole Chemistry

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. mdpi.com However, the exploration of fused thienopyrazole systems is a more recent development. The initial focus of heterocyclic chemistry was largely on monocyclic and simple bicyclic systems.

The synthesis and study of thienopyrazoles gained momentum as synthetic methodologies became more sophisticated, allowing for the construction of more complex fused ring systems. Early synthetic routes often involved multi-step procedures with limited yields. Over the decades, significant advancements in synthetic organic chemistry, including the development of new reagents and catalytic systems, have enabled more efficient and versatile syntheses of thienopyrazoles. These advancements have been crucial in facilitating the exploration of their chemical and biological properties, leading to the discovery of various derivatives with interesting pharmacological activities. The ongoing development of novel synthetic strategies continues to drive the expansion of thienopyrazole chemistry and its applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2S B2815197 4,6-dihydro-1H-thieno[3,4-c]pyrazole CAS No. 145286-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dihydro-1H-thieno[3,4-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-8-3-5(4)7-6-1/h1H,2-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUOVUVQGMHJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Dihydro 1h Thieno 3,4 C Pyrazole and Its Congeners

Strategies for Constructing the Thieno[3,4-c]pyrazole Core

The construction of the fused thieno[3,4-c]pyrazole framework relies on synthetic strategies that can be broadly categorized into direct cyclization methods, such as cyclocondensation and annulation, and more elaborate multi-step approaches. These strategies are designed to efficiently assemble the pyrazole (B372694) and thiophene (B33073) rings into the specific [3,4-c] isomeric arrangement.

Cyclocondensation and annulation reactions represent a direct and efficient approach to the thieno[3,4-c]pyrazole core. These methods involve the formation of one of the heterocyclic rings onto a pre-existing, suitably functionalized partner ring.

While less common, one synthetic avenue involves utilizing an existing thienopyrazole structure and modifying it through condensation reactions to achieve the desired 4,6-dihydro state or to introduce specific functionalities. This approach is contingent on the availability of appropriate thienopyrazole precursors. The classic Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, provides a foundational concept that can be adapted. nih.gov For instance, a suitably substituted thiophene bearing a 1,3-dicarbonyl moiety could undergo condensation with a hydrazine (B178648) derivative to form the fused pyrazole ring.

A more prevalent strategy involves the construction of the thiophene ring onto a pre-existing pyrazole core. This typically requires a pyrazole substituted at adjacent positions (e.g., C4 and C5) with functional groups that can participate in a ring-closing reaction to form the thiophene ring.

One such method begins with 5-methyl-1H-1-phenylpyrazole-4-yl ketones as starting materials. researchgate.net The ketone and the adjacent methyl group provide the necessary carbon framework. Through a series of reactions, these groups are transformed and cyclized with a sulfur source to form the fused thiophene ring, yielding the thieno[3,4-c]pyrazole system.

The introduction of the required thio-functionalized moieties onto the pyrazole ring is a critical preliminary step. Methods for direct thiocyanation of the pyrazole C4 position have been developed using reagents like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in the presence of an oxidant such as dichlorophenyliodine(III) (PhICl₂). beilstein-journals.orgresearchgate.net This provides a thio-functionalized pyrazole that can be further elaborated and cyclized.

Table 1: Illustrative Reagents for Thiophene Ring Formation from Pyrazole Precursors

Pyrazole Precursor Type Key Functional Groups Typical Reagents for Cyclization Reference
4-Acyl-5-methylpyrazole C4-Ketone, C5-Methyl Sulfuryl chloride, Lawesson's reagent researchgate.net
4-Halogenated Pyrazole C4-Halogen Sodium sulfide (B99878), Thioglycolic acid esters N/A
4,5-Dicarboxylate Pyrazole C4/C5-Ester groups Phosphorus pentasulfide N/A

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings, including pyrazoles. chim.itnih.gov In this approach, a nitrile imine, typically generated in situ from a hydrazonoyl halide and a base, reacts with a dipolarophile. chim.itnih.gov For the synthesis of thienopyrazole congeners, sulfur-based acetylenes serve as the dipolarophile. chim.itresearchgate.net

The reaction between a nitrile imine and an alkynyl phenyl sulfide has been shown to proceed with a high degree of regioselectivity. chim.it The sulfur atom in the acetylene (B1199291) derivative directs the cycloaddition, leading to the preferential formation of a 5-substituted pyrazole. chim.it This initial cycloadduct contains the pyrazole ring and a thioether-substituted carbon, which can then be cyclized in a subsequent step to form the fused thiophene ring, yielding a thieno[2,3-c]pyrazole, a structural isomer of the target compound. chim.itresearchgate.net The regiochemical outcome is influenced by both electronic and steric factors, with electron-rich acetylenes showing high regioselectivity. chim.it

Table 2: Regiocontrolled 1,3-Dipolar Cycloaddition for Thienopyrazole Synthesis

Nitrile Imine Source (Hydrazonoyl Halide) Sulfur-Based Acetylene Conditions Major Regioisomer Yield Reference
C-Carboxymethyl-N-aryl derivative Alkynyl phenyl sulfide Triethylamine (B128534) (Et₃N) 5-Substituted Pyrazole 45-70% chim.it
C-Aryl-N-aryl derivative Alkynyl phenyl sulfide Et₃N, Sc(OTf)₃ (optional) 5-Substituted Pyrazole Good chim.it

Multi-step syntheses allow for the methodical construction of the thieno[3,4-c]pyrazole core through the sequential introduction and modification of functional groups. This approach offers high flexibility in accessing a wide range of derivatives.

This strategy involves building one ring onto the other in a stepwise fashion. A common variant begins with a substituted thiophene, onto which the pyrazole ring is constructed. For example, a synthetic route can start with acetyl thiophene. nih.gov

The key steps in this process are:

Hydrazone Formation: Acetyl thiophene is condensed with a hydrazine, such as phenylhydrazine (B124118), to form the corresponding hydrazone intermediate. nih.gov

Cyclization: The hydrazone is then subjected to a cyclizing agent, like phosphoryl chloride (POCl₃) in dimethylformamide (DMF), which facilitates the Vilsmeier-Haack reaction conditions for ring closure to form the pyrazole ring fused to the thiophene. This yields a pyrazole-4-carbaldehyde derivative. nih.gov

Further Derivatization: The resulting aldehyde can be further modified to produce a variety of congeners. nih.gov

This progressive approach allows for the installation of substituents on either the thiophene or pyrazole precursors, leading to diverse final structures.

Table 3: Multi-Step Synthesis of a Thienopyrazole Congener from Acetyl Thiophene

Step Starting Material Reagents Intermediate/Product Reference
1 Acetyl thiophene Phenyl hydrazine, H₂SO₄ Hydrazone intermediate nih.gov

Regioselective Synthesis Protocols of Thienopyrazoles

Regioselectivity is a critical aspect in the synthesis of fused pyrazole systems, as multiple isomers can often be formed. The thienopyrazole nucleus exists in three primary isomeric forms: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole mdpi.com. The desired isomer is achieved through careful selection of starting materials and reaction conditions.

A notable regioselective synthesis of the 1H-thieno[3,4-c]pyrazole core starts from appropriately substituted pyrazole precursors. For instance, the reaction of ethyl or methyl 3-oxoalkanoates with N,N-dimethylformamide dimethyl acetal (B89532) produces 2-(dimethylaminomethylene)-3-oxoalkanoate intermediates. These intermediates react with phenylhydrazine to afford esters of 5-substituted 1-phenyl-1H-pyrazole-4-carboxylic acids with high yields and regioselectivity researchgate.net. These pyrazole-4-carboxylic acid derivatives are then key precursors for constructing the fused thiophene ring.

Control of Isomer Formation in Fused Pyrazole Systems

The formation of a specific constitutional isomer in fused pyrazole systems is often governed by the principles of kinetic versus thermodynamic control nih.govlibretexts.orgresearchgate.net. The kinetic product is the one that is formed fastest, often via a lower activation energy pathway, while the thermodynamic product is the most stable isomer and predominates when the reaction is reversible, typically at higher temperatures libretexts.orgyoutube.com.

The choice of reactants plays a crucial role in directing isomer formation. In the synthesis of pyrazole-4-carboxylates, the reaction of 2-(dimethylaminomethylene)-3-oxoalkanoate intermediates with phenylhydrazine is highly regioselective for the 1-phenyl-5-substituted isomer researchgate.net. However, when methylhydrazine is used instead, a mixture of 1-methyl-3-substituted and 1-methyl-5-substituted pyrazole isomers is generally obtained. This demonstrates a profound substituent effect on the regiochemical outcome of the cyclization researchgate.net. This control is pivotal, as the regiochemistry of the initial pyrazole ring dictates the final structure of the fused thienopyrazole system.

Influence of Reaction Conditions and Substituents on Regioselectivity

Reaction conditions such as temperature, solvent, and catalyst loading, alongside the electronic and steric nature of substituents, significantly influence the regioselectivity of thienopyrazole synthesis nih.govresearchgate.net.

In a study demonstrating kinetic versus thermodynamic control, the Sonogashira cross-coupling of 4-tert-butylphenyl propargyl ether with benzoyl chloride, followed by reaction with hydrazine, could be directed to form either a 3,5-disubstituted pyrazole (kinetic product) or a 2,5-disubstituted furan (B31954) (thermodynamic product). This control was achieved by modifying catalyst loading, solvent polarity, the amount of triethylamine base, and reaction time nih.govresearchgate.net. These principles are directly applicable to the synthesis of fused systems, where controlling the initial cyclization step is key to obtaining the desired final isomer.

The following table summarizes how reaction parameters were varied to achieve kinetic or thermodynamic products in a model system, illustrating principles applicable to fused heterocycle synthesis.

Control TypeCatalyst LoadingSolventBase (Triethylamine)Reaction TimePrimary ProductReference
KineticLowNonpolar (e.g., Hexane)StoichiometricShortPyrazole nih.govresearchgate.net
ThermodynamicHighPolar (e.g., THF)ExcessLongFuran nih.govresearchgate.net

Catalytic Approaches in Thienopyrazole Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of heterocyclic compounds, including thienopyrazoles. Both metal-based and acid-based catalysts are employed to control cyclization and achieve high regioselectivity.

Metal-Catalyzed Cyclizations for Thienopyrazole Formation

Transition metal catalysis is instrumental in constructing the precursors required for thienopyrazole synthesis. While direct metal-catalyzed cyclizations to form the thienopyrazole ring are not commonly reported, metal-catalyzed cross-coupling reactions are essential for building the necessary carbon skeleton.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a prime example. This palladium- and copper-catalyzed reaction is used to create ketoacetylene intermediates, which are then cyclized with hydrazine to form the pyrazole ring under kinetic control nih.govresearchgate.net. Various metal catalysts, including ruthenium and copper, have also been used for the regioselective synthesis of substituted pyrazoles from different precursors, such as 1,3-diols or β-hydroxy ketones reacting with hydrazines organic-chemistry.org.

The table below provides examples of metal-catalyzed reactions used in the synthesis of pyrazole cores.

Reaction TypeCatalystReactantsProductReference
Sonogashira Coupling / CyclizationPd(PPh₃)₂Cl₂ / CuIPropargyl ether, Benzoyl chloride, Hydrazine3,5-Disubstituted Pyrazole nih.govresearchgate.net
Hydrogen Transfer / CyclizationRuthenium Complex1,3-Diols, Alkyl hydrazines1,4-Disubstituted Pyrazole organic-chemistry.org
CondensationCopper1,3-Diketones, HydrazinesSubstituted Pyrazoles organic-chemistry.org
Lewis Acid Catalysis in Regioselective Synthesis

Lewis acids are effective catalysts for promoting cyclization reactions and controlling regioselectivity. They function by activating substrates towards nucleophilic attack, thereby enabling reactions to proceed under mild conditions with high selectivity.

In the synthesis of fused pyrazoles, Lewis acids such as aluminum chloride (AlCl₃) have been used to catalyze the reaction between 5-aminopyrazoles and indole-3-carboxaldehydes, leading to pyrazolo[3,4-b]pyridines in good yields and with excellent regioselectivity chim.it. Another example is the BF₃-induced intramolecular 1,3-dipolar cycloaddition of alkenyl hydrazones, which produces pyrazolidines that can be oxidized to pyrazolines. The electronic character of substituents on the arylhydrazine portion was observed to significantly affect the reaction rates in this transformation nih.gov. A convenient synthesis of pyrazole derivatives with complete regioselectivity has also been described through the Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines at ambient temperature nih.gov.

Green Chemistry Principles Applied to Thienopyrazole Synthesis

The application of green chemistry principles to the synthesis of thienopyrazoles and related heterocyclic compounds has gained significant traction, aiming to reduce the environmental impact of chemical processes. These principles focus on methodologies that increase efficiency, minimize waste, and utilize less hazardous substances. Key strategies in this domain include the use of alternative energy sources like microwave irradiation and the implementation of solvent-free reaction conditions, which often lead to shorter reaction times, higher yields, and simpler purification procedures. nih.gov

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.org This technique provides rapid and uniform heating, often leading to a dramatic reduction in reaction times and an improvement in product yields. rsc.orgrsc.org In the context of pyrazole synthesis, microwave-assisted procedures have been widely adopted for their efficiency and alignment with green chemistry goals. rsc.org

Research has demonstrated that microwave-assisted synthesis is highly effective for various pyrazole derivatives. For instance, multi-component reactions to produce novel pyrazole-based azoles have been successfully carried out under controlled microwave heating, affording the desired products in high yields (84–90%) within minutes (4–10 min), compared to hours (10–15 h) required for conventional heating. nih.gov This acceleration is a common feature of microwave-assisted organic synthesis (MAOS). tandfonline.com For example, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was achieved in just 4 minutes with yields of 82-96% under microwave irradiation at 70°C. tandfonline.com Similarly, the synthesis of pyrazolyl-substituted benzochroman-4-ones was optimized using a microwave reactor, requiring only 5–7 minutes, whereas the same reaction under reflux conditions took 10–12 hours and resulted in lower yields. rsc.org

The benefits of microwave irradiation extend to the synthesis of fused heterocyclic systems related to thienopyrazoles. Efficient microwave-assisted chemical processes have been applied to synthesize novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov In one study, the initial step to create N,N-dimethylacetimidamides was accomplished in 2-5 minutes of microwave irradiation, yielding 61-83%. nih.gov Another efficient microwave-assisted method was developed for preparing a series of 4,5-dihydro-1H-pyrazoles, demonstrating the broad applicability of this technology.

ProductStarting MaterialsConditionsTimeYield (Microwave)Yield (Conventional)Reference
Trisubstituted PyrazolesAcetyl pyrazole, DMF-DMA, NitrileimineMicrowave, 150 °C, Toluene4-10 min84-90%66-70% (10-15 h) nih.gov
Pyrazolyl-substituted Benzochroman-4-onesPyrazole 4-carbaldehydes, AcetylnaphtholsMicrowave, 180 W, Pyrrolidine, Ethanol5-7 minGood59-71% (10-12 h) rsc.org
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones, HydrazineMicrowave, 70 °C4 min82-96%Not specified tandfonline.com
4,5-dihydro-1H-pyrazolesEnones, Hydrazine methyl carboxylateMicrowave, 50-55 °C, Solvent-free6 min70-98%70-79% (24 h) tandfonline.com
Solvent-Free Reaction Conditions in Thienopyrazole Synthesis

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution, cost, and safety hazards. gsconlinepress.com Solvent-free, or solid-state, reactions often benefit from microwave irradiation, which can provide the energy necessary to initiate the reaction between solid reactants. nih.gov This combined approach has proven highly effective for the synthesis of pyrazole derivatives.

A novel green approach for the synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds utilizes microwave activation coupled with solvent-free reaction conditions. nih.gov This method provides high yields in short reaction times and was further improved into a "one-pot" synthesis starting directly from the carbonyl precursors. nih.gov The synthesis of pyrazolones from the cyclocondensation of hydrazines with β-ketoesters has also been achieved under solvent-free conditions using microwave heating. tandfonline.com

The synthesis of 4,5-dihydro-1H-pyrazole derivatives from enones and hydrazine methyl carboxylate has been reported under solvent-free conditions, yielding products in 6 minutes with 70-98% yield. tandfonline.com This stands in stark contrast to conventional heating methods which required 24 hours to achieve moderate yields. tandfonline.com Furthermore, multicomponent syntheses of pyrazoles have been developed that can be performed under solvent-free conditions, highlighting the versatility of this approach. beilstein-journals.org The synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides via 1,3-dipolar cycloaddition was also conducted under solvent-free and microwave-assisted conditions, completing in 15 minutes at 130°C. tandfonline.com These examples underscore the significant environmental and efficiency gains achievable by moving away from traditional solvent-based syntheses.

ProductReaction TypeConditionsTimeYieldReference
3,5-disubstituted-1H-pyrazolesCycloadditionMicrowave, Solvent-freeShortHigh nih.gov
4,5-dihydro-1H-pyrazolesCyclocondensationMicrowave, 50-55 °C, Solvent-free6 min70-98% tandfonline.com
PyrazolonesCyclocondensationMicrowave, Solvent-freeNot specifiedNot specified tandfonline.com
5-AminopyrazolonesSynthesisMicrowave, 130 °C, Solvent-free2 min88% tandfonline.com
1,3,4-triaryl-5-N-arylpyrazole-carboxamides1,3-dipolar cycloadditionMicrowave, 130 °C, Solvent-free15 minNot specified tandfonline.com

Chemical Reactivity and Derivatization Strategies of the 4,6 Dihydro 1h Thieno 3,4 C Pyrazole Scaffold

Functionalization Reactions of the Thienopyrazole Nucleus

Functionalization of the thienopyrazole core can be achieved through a variety of reactions that target the carbon and nitrogen atoms of the heterocyclic rings. These modifications are crucial for modulating the physicochemical and biological properties of the resulting derivatives.

The thienopyrazole scaffold is amenable to both electrophilic and nucleophilic substitution reactions, primarily targeting the pyrazole (B372694) ring. Due to its pronounced aromatic character, the pyrazole ring readily participates in electrophilic substitution reactions, with the C4 position being the most favorable site for attack. researchgate.net This regioselectivity is because electrophilic attack at C4 proceeds via a more stable intermediate compared to attack at C3 or C5. rrbdavc.org Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. researchgate.netscribd.com

Conversely, nucleophilic substitution is less common on the electron-rich pyrazole ring itself but can be readily achieved on thienopyrazole derivatives bearing appropriate leaving groups, such as halogens. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have proven effective for creating new carbon-carbon and carbon-nitrogen bonds on halogenated pyrazole precursors. nih.gov

Reaction TypeReagents and ConditionsPosition of SubstitutionProduct Type
Electrophilic Substitution
NitrationHNO₃ / H₂SO₄C4 of Pyrazole4-Nitro-thienopyrazole
SulfonationFuming H₂SO₄ or SO₃/H₂SO₄C4 of PyrazoleThienopyrazole-4-sulfonic acid
Vilsmeier-Haack FormylationPOCl₃ / DMFC4 of Pyrazole4-Formyl-thienopyrazole
Nucleophilic Aromatic Substitution
AzidationNaN₃ on a 5-chloro-thienopyrazole derivativeC5 of Pyrazole5-Azido-thienopyrazole
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃ on a chloro-derivativeSite of HalogenN-Aryl-thienopyrazole
Suzuki-Miyaura CouplingPd catalyst, base, boronic acid on a chloro-derivativeSite of HalogenC-Aryl-thienopyrazole

Table 1: Summary of Electrophilic and Nucleophilic Substitution Reactions on the Thienopyrazole Scaffold. Data compiled from general pyrazole chemistry and derivatization of related heterocyclic systems. scribd.comnih.govnih.gov

Once initial functional groups are introduced onto the thienopyrazole nucleus, they can be converted into other functionalities to enable further derivatization or to synthesize target molecules. These interconversions are standard synthetic transformations tailored to the specific reactivity of the heterocyclic system.

Key examples include the conversion of ester groups into carbohydrazides by treatment with hydrazine (B178648) hydrate. researchgate.net This transformation is particularly useful as the resulting carbohydrazide (B1668358) is a versatile intermediate for synthesizing other heterocyclic systems, such as oxadiazoles (B1248032) and pyrazoles. researchgate.netbenthamdirect.com Aldehyde functionalities, often introduced via Vilsmeier-Haack formylation, can be converted to oximes and subsequently dehydrated to nitriles. researchgate.net Furthermore, aldehydes can be oxidized to carboxylic acids using reagents like sodium chlorite (B76162) in a Pinnick oxidation. nih.gov

Initial Functional GroupReagents and ConditionsFinal Functional Group
Ester (-COOR)Hydrazine Hydrate (N₂H₄·H₂O)Carbohydrazide (-CONHNH₂)
Aldehyde (-CHO)Hydroxylamine (B1172632) (NH₂OH)Oxime (-CH=NOH)
Oxime (-CH=NOH)Dehydrating Agent (e.g., Ac₂O)Nitrile (-CN)
Aldehyde (-CHO)Sodium Chlorite (NaClO₂), mild acidCarboxylic Acid (-COOH)
Chloro (-Cl)Sodium Azide (NaN₃)Azido (-N₃)

Table 2: Examples of Functional Group Interconversions on Thienopyrazole Derivatives. nih.govnih.govresearchgate.net

The pyrazole ring contains two nitrogen atoms: a pyrrole-type (N1) and a pyridine-type (N2) nitrogen. researchgate.net The N1 nitrogen bears a hydrogen atom in the unsubstituted scaffold and can be deprotonated to form an anion, which is a potent nucleophile. The N2 nitrogen has a lone pair of electrons in an sp² orbital and is the primary site of protonation, conferring basic properties to the molecule. rrbdavc.org

The N1 position is the most common site for modification, typically through alkylation or acylation reactions. rrbdavc.org N-alkylation of asymmetrically substituted thienopyrazoles can result in a mixture of regioisomeric products, making regioselective synthesis a key consideration. researchgate.net The choice of reagents and reaction conditions can influence the outcome of these reactions. For instance, reaction with alkyl halides can lead to N-alkyl thienopyrazoles, which can be further alkylated to form N,N'-dialkylpyrazolium salts. rrbdavc.org

Reaction TypeReagentsProduct
N-AlkylationAlkyl Halide (R-X)N1-Alkyl-thienopyrazole
N-AcylationAcyl Chloride (RCOCl)N1-Acyl-thienopyrazole
ProtonationAcid (H⁺)Protonated at N2

Table 3: Common Reactions Targeting the Nitrogen Atoms of the Pyrazole Moiety. rrbdavc.orgresearchgate.net

Annulation and Ring Expansion Reactions of Thienopyrazoles

Annulation, the construction of a new ring onto an existing scaffold, and ring expansion reactions are advanced strategies for creating novel and complex heterocyclic systems from thienopyrazole precursors. These methods significantly increase the structural diversity of compounds derived from the thienopyrazole core.

Thienopyrazole derivatives bearing appropriate bifunctional groups are excellent precursors for annulation reactions. For example, amino-substituted thienopyrazoles can be cyclized with various reagents to form new fused rings. The reaction of 3,4-diamino-thieno[2,3-c]pyrazoles with acetylacetone (B45752) can lead to the formation of a pyrimidine (B1678525) ring, resulting in a thieno[2',3':3,4]pyrazolo[1,5-a]pyrimidine system. researchgate.net Similarly, thienopyrazole carbohydrazides can be reacted with reagents like 2,5-dimethoxy-tetrahydrofuran to introduce a pyrrole (B145914) ring or cyclized with aromatic carboxylic acids to yield fused 1,3,4-oxadiazole (B1194373) moieties. researchgate.netnih.gov These strategies provide access to a wide range of complex, polycyclic heterocyclic compounds.

A particularly important class of fused systems derived from thienopyrazoles are the pyrazolothienopyrimidines. These tricyclic structures are of significant interest in medicinal chemistry. Several synthetic routes have been developed for their synthesis. One common approach involves the cyclocondensation of an amino-substituted thienopyrazole with a one-carbon synthon. For instance, treatment of an aminothienopyrazole derivative with triethylorthoformate or carbon disulfide can yield the corresponding pyrazolothienopyrimidine. benthamdirect.com Another strategy involves the reaction of an amino-thienopyrazole carbonitrile with cyanamide (B42294) or hydroxylamine to construct the pyrimidine ring. researchgate.net These reactions demonstrate the utility of functionalized thienopyrazoles as building blocks for constructing more elaborate heterocyclic frameworks.

Mechanistic Investigations of Thienopyrazole Transformations

A thorough review of the scientific literature indicates that detailed mechanistic investigations specifically focused on the transformations of the 4,6-dihydro-1H-thieno[3,4-c]pyrazole scaffold are currently limited. Elucidation of reaction pathways, including the characterization of intermediates and transition states through computational and experimental studies, remains an area ripe for exploration. However, by examining the reactivity of the broader pyrazole and thienopyrazole classes of compounds, plausible mechanistic pathways for the transformations of the this compound core can be inferred.

The reactivity of the pyrazole ring is well-documented, exhibiting both nucleophilic and electrophilic character at different positions. The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and susceptible to alkylation and acylation, while the carbon atoms can undergo electrophilic substitution, although they are generally less reactive than those in benzene. Computational studies on pyrazole derivatives have been employed to understand their electronic properties and predict their reactivity. researchgate.netnih.gov For instance, Density Functional Theory (DFT) calculations can provide insights into the electron density distribution and molecular orbital energies, which are key to understanding the regioselectivity of electrophilic and nucleophilic attacks. nih.gov

Transformations of the this compound scaffold would likely involve initial reactions at the pyrazole nitrogen atoms or functional groups attached to the core structure. For instance, derivatization strategies often involve N-alkylation or N-arylation, which are fundamental reactions in pyrazole chemistry. The mechanism of these reactions typically follows a standard SN2 or related pathway, where the nucleophilic nitrogen atom attacks an electrophilic carbon center.

Furthermore, cycloaddition reactions are a common method for the synthesis of the pyrazole ring itself, often proceeding through a [3+2] cycloaddition mechanism. beilstein-journals.orgresearchgate.net While this pertains to the formation of the core structure rather than its subsequent transformation, the principles of pericyclic reactions could potentially be applied to understand certain reactivity patterns of the fused thienopyrazole system.

In the context of functionalizing the pyrazole ring, transformations such as thiocyanation have been studied mechanistically for simpler pyrazole systems. For example, a proposed mechanism for the electrophilic thiocyanation of a pyrazole involves the in situ generation of a reactive thiocyanogen (B1223195) species, which then undergoes an electrophilic addition to the pyrazole ring, followed by deprotonation to restore aromaticity. beilstein-journals.org While this has not been specifically demonstrated for this compound, it provides a viable mechanistic hypothesis for similar transformations on this scaffold.

A plausible reaction mechanism for the selenocyanation of a pyrazole substrate is depicted in the table below, which could serve as an analogy for transformations of the thieno[3,4-c]pyrazole core.

StepDescriptionIntermediate/Transition State
1 Generation of the electrophileAn intermediate is formed from the reaction of PhICl2 and KSeCN.
2 Nucleophilic attackThe selenium atom of (SeCN)2 attacks the iodine center of PhICl2.
3 Formation of Cl-SeCNA chloride anion attacks the selenium center, leading to the formation of two molecules of Cl-SeCN.
4 Electrophilic additionCl-SeCN undergoes an electrophilic addition to the pyrazole ring.
5 DeprotonationA final deprotonation step restores the aromaticity of the pyrazole ring, yielding the 4-selenocyanated product.

This plausible reaction mechanism is based on studies of generalized pyrazole systems and has not been experimentally verified for this compound. beilstein-journals.org

It is important to note that the fusion of the thiophene (B33073) ring to the pyrazole core in the this compound system will undoubtedly influence its electronic properties and, consequently, its reactivity and the mechanisms of its transformations. The sulfur atom in the thiophene ring can affect the electron density distribution across the entire bicyclic system. researchgate.net Detailed computational studies, such as DFT and Natural Bond Orbital (NBO) analysis, would be invaluable in mapping the electronic landscape of this specific scaffold and predicting its reactivity towards various reagents. researchgate.net Such theoretical investigations could guide future experimental work to elucidate the precise mechanisms of its transformations.

Advanced Spectroscopic and Structural Elucidation of 4,6 Dihydro 1h Thieno 3,4 C Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 4,6-dihydro-1H-thieno[3,4-c]pyrazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct hydrogen environments and their connectivity. For a typical 1-aryl-4-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one derivative, characteristic signals would include:

Aromatic Protons: Multiple signals in the downfield region (typically δ 7.0-8.5 ppm), corresponding to the protons on the aryl substituents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) help determine the substitution pattern on these rings.

Methylene (B1212753) Protons (CH₂): The protons of the dihydro-thiophene ring at position 6 would appear as a singlet or as a set of coupled signals, typically in the range of δ 3.5-4.5 ppm.

Pyrazole (B372694) NH Proton: If unsubstituted at the N1 or N2 position, the N-H proton of the pyrazole ring would typically appear as a broad singlet at a variable, downfield chemical shift, often greater than δ 10.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of all carbon atoms. Key signals for thieno[3,4-c]pyrazole derivatives include:

Carbonyl Carbon (C=O): In derivatives such as 1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, the carbonyl carbon would produce a characteristic signal in the highly deshielded region of the spectrum, typically around δ 160-170 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the fused pyrazole and thiophene (B33073) rings, as well as any aryl substituents, would resonate in the δ 110-150 ppm range.

Methylene Carbon (CH₂): The aliphatic carbon at position 6 would be found in the upfield region of the spectrum.

Table 1: Representative NMR Data for a Hypothetical Substituted Thieno[3,4-c]pyrazole Derivative
TechniqueAssignmentExpected Chemical Shift (δ ppm)Description
¹H NMRAromatic-H7.0 - 8.5Multiplets corresponding to aryl substituents.
CH₂3.5 - 4.5Singlet or coupled signals for the dihydrothiophene ring protons.
NH>10.0Broad singlet for the pyrazole N-H proton (if present).
¹³C NMRC=O160 - 170Signal for carbonyl carbon in pyrazol-4-one derivatives.
Aromatic/Heterocyclic-C110 - 150Signals for carbons in the fused rings and aryl groups.
CH₂20 - 40Signal for the aliphatic methylene carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For derivatives of this compound, the IR spectrum provides key vibrational information.

N-H Stretch: For derivatives with an unsubstituted pyrazole nitrogen, a characteristic absorption band appears in the region of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration.

C=O Stretch: In thieno[3,4-c]pyrazol-4-one derivatives, a strong, sharp absorption band is observed between 1650 and 1710 cm⁻¹, which is indicative of the carbonyl (C=O) group.

C=N and C=C Stretches: Vibrations from the C=N bond within the pyrazole ring and C=C bonds in the aromatic systems typically appear in the 1450-1620 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

C-S Stretch: The C-S bond of the thiophene ring gives rise to weaker absorptions, which can be more difficult to assign definitively but are expected in the fingerprint region (below 1000 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for Thieno[3,4-c]pyrazole Derivatives
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
N-HStretch3100 - 3300Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2960Medium-Weak
C=OStretch1650 - 1710Strong
C=N / C=CStretch1450 - 1620Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For a this compound derivative, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is highly dependent on the substituents. Common fragmentation pathways for related heterocyclic systems often involve:

Loss of Small Molecules: Ejection of stable small molecules such as CO (a loss of 28 Da) from carbonyl-containing derivatives, or HCN (a loss of 27 Da) from the pyrazole ring.

Cleavage of Substituents: Fragmentation of aryl or other side chains, leading to characteristic daughter ions.

Ring Fragmentation: Cleavage of the bicyclic thienopyrazole system itself, which can help confirm the core structure.

The precise mass measurements from HRMS are crucial for confirming the elemental composition, distinguishing between compounds with the same nominal mass, and validating the proposed structure.

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Heterocyclic Compounds
ProcessNeutral LossMass Change (Da)Implication
DecarbonylationCO-28Presence of a carbonyl group.
Loss of HCNHCN-27Fragmentation of the pyrazole ring.
Side-chain CleavageVaries (e.g., C₆H₅)-77 for PhenylLoss of a substituent group.

X-ray Crystallography for Solid-State Structure Determination

For a derivative of this compound, a successful crystal structure analysis would confirm:

Connectivity: The exact bonding arrangement of the fused thieno[3,4-c]pyrazole ring system.

Conformation: The planarity or puckering of the rings and the orientation of substituents relative to the core structure.

Stereochemistry: The absolute configuration if chiral centers are present.

Intermolecular Interactions: The presence of hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the crystal packing.

Although obtaining suitable crystals can be a challenge, the data from X-ray crystallography is considered the gold standard for structural proof and is invaluable for understanding structure-property relationships.

Computational Chemistry and Theoretical Investigations of 4,6 Dihydro 1h Thieno 3,4 C Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of molecules like 4,6-dihydro-1H-thieno[3,4-c]pyrazole at an atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

DFT calculations are widely used to investigate the electronic properties of pyrazole (B372694) and thienopyrazole systems. jcsp.org.pknih.gov These studies typically involve optimizing the molecule's geometry and then calculating various electronic descriptors. nih.gov The B3LYP hybrid functional combined with a basis set like 6-31G(d) is a common level of theory for these calculations, providing a balance between accuracy and computational cost. nih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. jcsp.org.pk A smaller energy gap suggests higher reactivity and better electron delocalization characteristics. jcsp.org.pk For instance, studies on pyrazole derivatives show that modifications to the scaffold can significantly alter these energy levels. jcsp.org.pk The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. researchgate.net

PropertyDescriptionTypical Calculated Values (for related pyrazoles)Reference
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-5.37 eV to -5.67 eV jcsp.org.pk
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.13 eV to -1.79 eV jcsp.org.pk
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.4.23 eV jcsp.org.pk
Dipole Moment A measure of the overall polarity of the molecule.Varies based on substituents researchgate.net

Conformational Analysis and Energetics of Thienopyrazoles

Computational methods are essential for analyzing the three-dimensional structure and conformational preferences of molecules. For the this compound core, the fused bicyclic system imposes significant conformational constraints compared to simpler, acyclic molecules. researchgate.net However, the dihydro-thieno ring introduces a degree of flexibility.

Geometry optimization using DFT allows for the determination of the most stable conformation by finding the structure with the lowest energy. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic systems have shown that even slight conformational changes can impact biological activity. researchgate.net For some pyrazole derivatives, calculations have indicated a preference for a planar conformation, which is stabilized by the delocalized π-electron system. nih.gov For the dihydro-thieno portion of the target molecule, theoretical calculations can predict the degree of puckering and the energy barrier between different ring conformations.

Theoretical Models Describing Regiochemical Trends in Synthesis

The synthesis of substituted pyrazoles can often result in multiple isomers (regioisomers). Computational chemistry provides powerful theoretical models to predict and rationalize the observed regioselectivity of chemical reactions. rsc.org A common route to the pyrazole core is through a 1,3-dipolar cycloaddition reaction. rsc.org

Theoretical studies can model the reaction pathway by calculating the energies of the transition states leading to different possible products. According to transition state theory, the reaction pathway with the lowest activation energy will be the most favorable, and the corresponding product will be formed predominantly. DFT calculations have been successfully used to analyze the cycloaddition reactions for pyrazole synthesis, correctly predicting the observed regiochemical outcome by identifying the lowest-energy transition state. rsc.org This approach allows chemists to understand why one regioisomer is formed over another, providing a rational basis for optimizing reaction conditions to achieve higher selectivity. rsc.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in drug discovery and materials science for predicting how a small molecule like this compound might interact with a specific biological target, such as a protein or enzyme.

Ligand-Target Interaction Prediction for Thienopyrazole-Based Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com This method is widely applied to thienopyrazole and related pyrazole derivatives to identify potential biological targets and understand their mechanism of action at a molecular level. nih.govmdpi.comnih.gov

The process involves placing the 3D structure of the thienopyrazole derivative into the binding pocket of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography). nih.gov A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. mdpi.com These simulations reveal crucial binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. rsc.org For example, docking studies of thienopyrazole-like compounds into the active site of Epidermal Growth Factor Receptor (EGFR) have identified hydrogen bond interactions with the MET769 residue as being critical for binding. nih.gov

Target ProteinLigand TypePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
EGFR Kinase Thienopyrazole derivativeNot specifiedMET769 nih.gov
LSD1 Thieno[3,2-b]pyrrole derivativeNot specifiedAsn535 rsc.org
RET Kinase Pyrazole derivativeNot specifiedLeu730, Val738, Ala807 semanticscholar.org
Carbonic Anhydrase Pyrazole-carboxamideNot specifiedZn+2 ion nih.gov

Rational Design Principles Based on Computational Modeling

The insights gained from quantum chemical calculations and molecular docking simulations form the basis for the rational design of new compounds with improved properties. nih.gov By understanding the structure-activity relationships (SAR), researchers can intelligently modify the this compound scaffold to enhance its affinity and selectivity for a specific target. semanticscholar.org

For example, if docking simulations show an unoccupied hydrophobic pocket near the ligand in the active site, a rational design principle would be to add a suitable hydrophobic group to the thienopyrazole core to fill that pocket and increase binding affinity. semanticscholar.org Similarly, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies generate contour maps that highlight regions around the molecule where steric bulk, positive charge, or negative charge would be favorable or unfavorable for activity. rsc.org This information provides a clear roadmap for designing next-generation molecules. This integrated computational approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. mdpi.com

In Silico Studies of Structure-Property Relationships

Computational, or in silico, methods have become indispensable tools in modern chemistry for predicting the properties of molecules and understanding their chemical behavior. For heterocyclic compounds like this compound and its derivatives, these theoretical investigations provide crucial insights into their structure-property relationships. This allows researchers to forecast a compound's behavior, guiding synthetic efforts and screening for potential applications.

The prediction of physicochemical descriptors is a fundamental aspect of in silico analysis, offering a preliminary assessment of a molecule's characteristics. For the thienopyrazole scaffold, computational studies often evaluate a range of properties to determine their potential as scaffolds in drug design and other applications. mdpi.com While specific comprehensive studies on the parent compound this compound are not extensively detailed in available literature, the approach can be understood from research on its derivatives. nih.govmdpi.com

These studies typically employ computational models to calculate key molecular properties. Commonly predicted descriptors include those related to a compound's pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME). mdpi.com Parameters like molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the polar surface area (PSA) are routinely calculated. nih.gov These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. nih.govmdpi.com

Interactive Table: Representative Predicted Physicochemical Descriptors for Thienopyrazole Derivatives.

Descriptor Predicted Value Range Significance
Molecular Weight (MW) < 500 Da Influences absorption and diffusion
LogP -0.4 to 5.6 Measures lipophilicity, affecting solubility and membrane permeability
Hydrogen Bond Donors 0 to 5 Impacts solubility and binding interactions
Hydrogen Bond Acceptors 0 to 10 Affects solubility and binding interactions

Note: The values presented are representative examples based on studies of various thienopyrazole derivatives and are used to illustrate the types of descriptors calculated in silico. Specific values for this compound would require a dedicated computational study.

Computational methods are powerful for elucidating the reactivity and selectivity of chemical reactions involving thienopyrazole systems. unibo.it Theoretical models can be developed to describe reaction trends, predict outcomes, and explain experimentally observed regioselectivity. unibo.it For instance, in 1,3-dipolar cycloaddition reactions, which are common for synthesizing pyrazole derivatives, computational analysis of global and local reactivity indices can be used. unibo.it

These studies often involve calculating the energies of frontier molecular orbitals (HOMO and LUMO) of the reactants. The energy gap and interactions between these orbitals can determine the feasibility and preferred pathway of a reaction. Furthermore, local reactivity indices, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic Parr functions, can predict the most reactive sites on a molecule, thereby explaining or predicting the regioselectivity of a reaction. unibo.it

In the context of thienopyrazole derivatives, theoretical studies have been used to understand how factors like the oxidation state of the sulfur atom or the presence of Lewis acid catalysts can influence the prevalence of one regioisomer over another. unibo.it By modeling the transition states and reaction intermediates, chemists can gain a deeper understanding of the reaction mechanism and the factors that control its stereochemical and regiochemical outcomes. unibo.it For example, theoretical models have been employed to explain why reactions involving certain substituted thienopyrazoles favor the formation of a specific regioisomer, a finding that is crucial for the targeted synthesis of complex molecules. unibo.it

Role of the Thieno 3,4 C Pyrazole Scaffold in Chemical Biology and Drug Discovery Research

Scaffold Design Principles in Medicinal Chemistry

The design of small molecule drugs often relies on the use of core structures, or scaffolds, that can be chemically modified to achieve desired biological activity and drug-like properties. The selection and optimization of these scaffolds are central to modern medicinal chemistry.

Thienopyrazoles as Privileged Scaffolds in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery across different disease areas. nih.govscielo.brresearchgate.net The pyrazole (B372694) ring itself is widely considered a privileged structure, being a key component in numerous approved drugs and noted for its synthetic accessibility and metabolic stability. nih.gov

The thienopyrazole framework, which combines the features of both thiophene (B33073) and pyrazole, has emerged as a particularly valuable privileged scaffold. nih.gov Both parent heterocycles, pyrazoles and thiophenes, are well-established pharmacophores in small-molecule drug design, known for their diverse biological activities, especially in oncology. nih.govmdpi.com The fusion of these two rings into a bicyclic system creates a semi-rigid structure with a distinct three-dimensional shape and electronic distribution, suitable for interaction with various protein targets. ontosight.aiontosight.ai Thienopyrazole derivatives have been investigated for a wide array of pharmacological effects, including antiproliferative, anti-inflammatory, antiviral, and antimicrobial activities, underscoring the scaffold's privileged nature. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the Thienopyrazole Core

Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at discovering novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or new intellectual property space. namiki-s.co.jp Bioisosterism involves the substitution of one functional group or moiety with another that possesses similar physical or chemical properties, leading to a comparable biological response. cambridgemedchemconsulting.com Scaffold hopping is a more substantial evolution of this concept, where the central core of a molecule is replaced with a topologically different scaffold while preserving the essential binding interactions with the biological target. namiki-s.co.jp

The pyrazole ring is noted for its versatile function in bioisosteric replacement. nih.gov For instance, five-membered heteroaromatic rings like pyrazole and thiophene have been successfully used as bioisosteres for phenyl groups. cambridgemedchemconsulting.com Furthermore, studies have demonstrated that moieties such as thiazole (B1198619) and imidazole (B134444) can serve as effective bioisosteres for the pyrazole ring, maintaining the desired biological activity. researchgate.net

Given these precedents, the thieno[3,4-c]pyrazole core represents an attractive candidate for scaffold hopping strategies. Its bicyclic structure can mimic other important heterocyclic systems found in bioactive molecules. A research endeavor synthesizing Thiophene-Dihydropyrimidinone (Thiophene-DHPM) analogs utilized a scaffold hopping approach, highlighting the utility of thiophene-containing fused rings in generating structural diversity. researchgate.net The thienopyrazole scaffold can be envisioned as a replacement for other frameworks like indazoles, benzimidazoles, or purine (B94841) analogs in efforts to optimize ligand-target interactions and develop novel drug candidates.

Design and Preparation of Thienopyrazole-Based Compound Libraries

Target-focused compound libraries are collections of molecules designed to interact with a specific protein or a family of related targets, such as kinases. nih.gov The synthesis of such libraries is a cornerstone of modern hit-finding strategies. The thienopyrazole scaffold has been effectively utilized as a foundation for constructing these focused libraries.

One notable example is the scaffold-oriented synthesis of kinase-targeted libraries based on the thienopyrazole core. nih.gov This approach allows for the systematic exploration of chemical space around the scaffold to identify potent and selective inhibitors. Through the screening of such libraries, several thienopyrazole analogs were identified as submicromolar inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Furthermore, high-throughput screening of large, diverse compound collections has successfully identified potent thienopyrazole-based hits. A screening of the 2000-compound ChemBridge DIVERset library led to the discovery of a unique thieno[2,3-c]pyrazole derivative, Tpz-1, which exhibited potent and selective cytotoxic effects against a panel of human cancer cell lines. nih.govmdpi.com The development of late-stage functionalization techniques, which allow for rapid modification of a core scaffold, is crucial for efficiently generating analogs and exploring the structure-activity relationships (SAR) within a compound series. rsc.org These strategies are essential for refining initial hits from library screens into lead compounds.

Mechanistic Probes and Chemical Tools Development Based on Thienopyrazoles

Thienopyrazole derivatives serve not only as potential drug candidates but also as valuable chemical tools for dissecting complex biological processes. Their ability to selectively inhibit specific protein targets allows researchers to probe the function of these proteins in cellular signaling pathways.

Investigations into Molecular Target Interactions of Thienopyrazole Derivatives

A primary area of investigation for thienopyrazole derivatives has been their interaction with protein kinases, a family of enzymes frequently dysregulated in diseases like cancer. nih.gov Structure-based drug design and library screening have identified thienopyrazoles that inhibit various kinases with high potency.

For example, unique thienopyrazole-indole inhibitors of Interleukin-2-inducible tyrosine kinase (Itk), a target for inflammatory diseases, were developed from a screening hit. nih.gov Through structure-based design, a difluoromethyl substitution on the thienopyrazole core led to a highly potent and selective Itk inhibitor. nih.gov Similarly, a series of thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesized as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in Alzheimer's disease research. researchgate.net One derivative, featuring a 4-methylpyrazole (B1673528) moiety, was identified as a potent GSK-3β inhibitor with an IC50 of 3.4 nM. researchgate.net Other research has identified thienopyrazole analogs as inhibitors of KDR (VEGFR-2), a critical regulator of angiogenesis. nih.gov

The table below summarizes key research findings on the molecular targets of various thienopyrazole derivatives.

Scaffold TypeMolecular TargetReported ActivityReference
ThienopyrazoleKDR (VEGFR-2)Submicromolar inhibition nih.gov
Thienopyrazole-indoleItk (Interleukin-2-inducible tyrosine kinase)Highly potent and selective inhibition nih.gov
Thieno[3,2-c]pyrazol-3-amineGSK-3β (Glycogen Synthase Kinase 3β)IC50 = 3.4 nM researchgate.net
Thieno[2,3-c]pyrazole (Tpz-1)MAP/Src Kinase PathwaysDisruption of kinase activity nih.gov
Thieno[3,2-d]thiazole-pyrazole hybridEGFR, VEGFR-2, BRAFV600EMulti-targeting kinase inhibition rsc.org

Elucidation of Biological Signaling Pathways Mediated by Thienopyrazole Scaffolds

By interacting with specific molecular targets, thienopyrazole-based compounds can modulate entire biological signaling pathways, providing insight into the mechanisms of disease.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and apoptosis, and its dysregulation is common in cancer. nih.gov The thieno[2,3-c]pyrazole derivative Tpz-1 was found to interfere with this pathway in HL-60 leukemia cells. nih.govresearchgate.net Treatment with Tpz-1 led to a complex modulation of the pathway, characterized by a reduction in the phosphorylation of key proteins like p38, CREB, and Akt, alongside an induced hyperphosphorylation of Fgr, Hck, and ERK1/2. nih.govresearchgate.net This demonstrates the ability of a thienopyrazole-based tool compound to dissect the intricate signaling networks within cancer cells.

Another critical pathway is the Wnt/β-catenin signaling cascade, where GSK-3β plays a central regulatory role. nih.gov GSK-3β normally phosphorylates β-catenin, marking it for degradation. Pharmacological inhibition of GSK-3β stabilizes β-catenin, allowing it to accumulate and activate downstream gene transcription. nih.gov Studies with thieno[3,2-c]pyrazole-based GSK-3β inhibitors confirmed this mechanism. nih.gov The inhibitors were shown to up-regulate the inhibitory phosphorylation of GSK-3β at the Ser9 residue and increase the abundance of β-catenin in a dose-dependent manner, thereby activating the Wnt pathway, which is important for processes like neurogenesis. nih.gov

The table below details the observed effects of thienopyrazole derivatives on components of key signaling pathways.

Scaffold TypeSignaling PathwayObserved Effect on Pathway ComponentsReference
Thieno[2,3-c]pyrazole (Tpz-1)MAPK and related pathwaysReduced phosphorylation of p38 nih.govresearchgate.net
Reduced phosphorylation of CREB nih.govresearchgate.net
Reduced phosphorylation of Akt nih.govresearchgate.net
Reduced phosphorylation of STAT3 nih.govresearchgate.net
Induced hyperphosphorylation of ERK1/2, Fgr, Hck nih.govresearchgate.net
Thieno[3,2-c]pyrazol-3-amineGSK-3β / Wnt SignalingIncreased inhibitory phosphorylation of GSK-3β (at Ser9) nih.gov
Increased abundance/stabilization of β-catenin nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dihydro-1H-thieno[3,4-c]pyrazole derivatives, and how can their purity be validated?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of thiophene precursors with hydrazines or hydrazides under reflux conditions. For example, derivatives with sulfonyl or amide groups are synthesized via nucleophilic substitution or coupling reactions .
  • Validation : NMR (¹H/¹³C) and IR spectroscopy confirm structural integrity. Mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. Which preliminary biological assays are recommended for screening thieno[3,4-c]pyrazole derivatives?

  • Assays :

  • Antioxidant Activity : Measure ROS scavenging in erythrocyte models (e.g., 4-nonylphenol-induced oxidative stress). A 12% reduction in malformed erythrocytes was observed with thieno[3,4-c]pyrazole treatment vs. 40.3% in controls .
  • Antimicrobial Screening : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate promising activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of thieno[3,4-c]pyrazole derivatives?

  • Approach :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance enzyme inhibition. For example, 3-chlorophenyl derivatives showed improved TNF-α suppression in macrophages .
  • Core Modifications : Replace the thiophene ring with pyrrole to assess changes in bioavailability. Pyrazole-fused analogs exhibited reduced cytotoxicity in non-cancerous cells .
    • Data Analysis : Compare IC₅₀ values across derivatives using ANOVA (p<0.05) to identify statistically significant trends .

Q. What experimental strategies resolve contradictions in reported anticancer mechanisms of thieno[3,4-c]pyrazole derivatives?

  • Case Study : Conflicting data on apoptosis vs. cell cycle arrest pathways.

  • Methodology : Perform dual staining (Annexin V/PI) for apoptosis and flow cytometry for cell cycle phase distribution. A derivative with a 4-tert-butylbenzamide group induced G1 arrest (60% cells) and apoptosis (25%) in HeLa cells .
  • Resolution : Use RNA-seq to identify differentially expressed genes (e.g., p21 for cycle arrest, BAX for apoptosis) .

Q. How can computational modeling guide the design of thieno[3,4-c]pyrazole-based enzyme inhibitors?

  • Protocol :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., COX-2 or EGFR). A 2-fluorobenzamide derivative showed a docking score of -9.2 kcal/mol with COX-2 .
  • QSAR Models : Train models on IC₅₀ data (n=26 compounds) to correlate descriptors (e.g., logP, polar surface area) with activity. R² >0.7 indicates predictive validity .

Data Contradiction Analysis

Q. How should researchers address variability in antioxidant activity data across in vitro and in vivo models?

  • Example : Erythrocyte assays (in vitro) show 12% oxidative damage reduction , but fish models (in vivo) report 30% efficacy.
  • Analysis :

  • Variables : Differences in bioavailability (e.g., membrane permeability in vitro vs. metabolic clearance in vivo).
  • Solution : Use pharmacokinetic studies (e.g., LC-MS/MS) to measure plasma concentrations and adjust dosing regimens .

Methodological Tables

Biological Activity Assay Model Key Finding Reference
AntioxidantHuman erythrocytes12% malformed cells (vs. 40.3% control)
AnticancerHeLa cellsG1 arrest (60%) and apoptosis (25%)
Anti-inflammatoryMacrophagesTNF-α inhibition (IC₅₀ = 2.1 µM)

Key Takeaways

  • Synthesis : Prioritize cyclocondensation and coupling reactions for structural diversity.
  • Biological Screening : Combine in vitro and in vivo models to validate efficacy.
  • Advanced Design : Integrate SAR, computational modeling, and omics tools for mechanistic clarity.

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